molecular formula C22H25N3O4S B2531480 N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 896367-62-7

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2531480
CAS No.: 896367-62-7
M. Wt: 427.52
InChI Key: IMWDPGDJZYWTIQ-UHFFFAOYSA-N
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Description

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound characterized by its complex molecular structure. This compound features a pyrrolidine ring, a benzamide group, and a sulfonyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.

    Introduction of the p-Tolyl Group: The p-tolyl group is introduced via Friedel-Crafts alkylation.

    Formation of the Benzamide Group: The benzamide group is synthesized through an amide coupling reaction, often using reagents like carbodiimides.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

The compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-oxo-1-phenylpyrrolidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
  • N-(5-oxo-1-(p-methylphenyl)pyrrolidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Uniqueness

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.

Conclusion

This compound is a compound of significant interest in various scientific fields Its complex structure and versatile reactivity make it a valuable subject for research in chemistry, biology, medicine, and industry

Properties

IUPAC Name

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-16-4-8-19(9-5-16)25-15-18(14-21(25)26)23-22(27)17-6-10-20(11-7-17)30(28,29)24-12-2-3-13-24/h4-11,18H,2-3,12-15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWDPGDJZYWTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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